(2R)-2,5,5-Trimethylhexan-1-ol
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Overview
Description
(2R)-2,5,5-Trimethylhexan-1-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain with three methyl groups attached. The compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific configuration of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,5,5-Trimethylhexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2,5,5-Trimethylhexan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2R)-2,5,5-Trimethylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although it is already an alcohol, further reduction can lead to the formation of alkanes under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (2R)-2,5,5-Trimethylhexan-2-one or (2R)-2,5,5-Trimethylhexanoic acid.
Reduction: Hexane derivatives.
Substitution: (2R)-2,5,5-Trimethylhexyl chloride.
Scientific Research Applications
(2R)-2,5,5-Trimethylhexan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2,5,5-Trimethylhexan-1-ol involves its interaction with various molecular targets, primarily through its hydroxyl group. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
- (2S)-2,5,5-Trimethylhexan-1-ol (enantiomer)
- 2,5,5-Trimethylhexan-1-ol (racemic mixture)
- 2,5,5-Trimethylhexan-2-ol (positional isomer)
Comparison:
(2S)-2,5,5-Trimethylhexan-1-ol: The enantiomer of (2R)-2,5,5-Trimethylhexan-1-ol, having the opposite configuration at the chiral center. It may exhibit different biological activity and interactions due to its stereochemistry.
2,5,5-Trimethylhexan-1-ol: A racemic mixture containing both (2R) and (2S) enantiomers. It may have different physical and chemical properties compared to the pure enantiomer.
2,5,5-Trimethylhexan-2-ol: A positional isomer with the hydroxyl group attached to the second carbon atom instead of the first. This difference in structure can lead to variations in reactivity and applications.
Properties
IUPAC Name |
(2R)-2,5,5-trimethylhexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(7-10)5-6-9(2,3)4/h8,10H,5-7H2,1-4H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNGABCTADSMHF-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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